molecular formula C12H20ClN3O2 B2713883 1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide CAS No. 2411243-12-2

1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide

Cat. No.: B2713883
CAS No.: 2411243-12-2
M. Wt: 273.76
InChI Key: QNROADOOMFQTDO-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a chloroacetyl group and a cyclopentane carboxamide moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide typically involves the reaction of piperazine with chloroacetyl chloride to form the intermediate 4-(2-chloroacetyl)piperazine. This intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide is unique due to its specific combination of a piperazine ring, chloroacetyl group, and cyclopentane carboxamide moiety

Properties

IUPAC Name

1-[4-(2-chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O2/c13-9-10(17)15-5-7-16(8-6-15)12(11(14)18)3-1-2-4-12/h1-9H2,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNROADOOMFQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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